molecular formula C12H17Cl2N B2556721 4-[(3-chlorophenyl)methyl]piperidine;hydrochloride CAS No. 1373028-17-1; 251107-31-0

4-[(3-chlorophenyl)methyl]piperidine;hydrochloride

Cat. No.: B2556721
CAS No.: 1373028-17-1; 251107-31-0
M. Wt: 246.18
InChI Key: KWLLXYLZQJJISJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-chlorophenyl)methyl]piperidine;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

The synthesis of 4-[(3-chlorophenyl)methyl]piperidine;hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene or dichloromethane at elevated temperatures. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial production methods for piperidine derivatives often involve multi-step processes that include hydrogenation, cyclization, and functionalization reactions. These methods are designed to be cost-effective and scalable for large-scale production .

Chemical Reactions Analysis

4-[(3-chlorophenyl)methyl]piperidine;hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-[(3-chlorophenyl)methyl]piperidine;hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(3-chlorophenyl)methyl]piperidine;hydrochloride involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with neurotransmitter receptors and ion channels in the nervous system, leading to various pharmacological effects. The exact molecular targets and pathways involved depend on the specific structure and functional groups of the compound .

Properties

IUPAC Name

4-[(3-chlorophenyl)methyl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN.ClH/c13-12-3-1-2-11(9-12)8-10-4-6-14-7-5-10;/h1-3,9-10,14H,4-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLLXYLZQJJISJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CC(=CC=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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